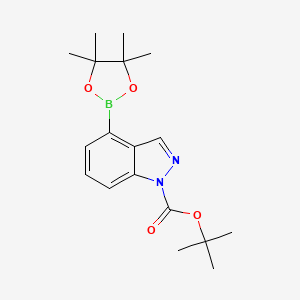
N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, commonly known as CNO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CNO is a synthetic compound that has been widely used as a pharmacological tool to study the function of G protein-coupled receptors (GPCRs). In
Mecanismo De Acción
CNO acts as an agonist of the DREADDs receptor, which is a modified GPCR that can be selectively activated by CNO. Upon binding of CNO to the DREADDs receptor, a conformational change occurs, leading to the activation of downstream signaling pathways. The activation of DREADDs receptors by CNO has been shown to modulate neuronal activity and behavior in vivo.
Biochemical and Physiological Effects
CNO has been shown to have a range of biochemical and physiological effects. In animal studies, CNO has been shown to modulate neuronal activity and behavior, including anxiety, locomotion, and social behavior. CNO has also been shown to have an effect on the immune system, with studies showing that CNO can modulate the production of cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CNO in conjunction with DREADDs has several advantages for lab experiments. CNO allows for the selective activation or inhibition of specific neuronal populations in vivo, providing a powerful tool for studying the neural circuits underlying behavior. CNO is also relatively stable and has a long half-life, making it suitable for in vivo experiments. However, the use of CNO in lab experiments also has some limitations. CNO has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of CNO in animal studies requires the use of genetically modified animals expressing DREADDs receptors, which can be time-consuming and expensive.
Direcciones Futuras
There are several potential future directions for research on CNO. One area of research is the development of more selective agonists of DREADDs receptors, which could reduce off-target effects and improve the specificity of experimental results. Another area of research is the development of new animal models that allow for the selective expression of DREADDs receptors in specific neuronal populations. Additionally, the use of CNO in conjunction with other techniques, such as optogenetics and chemogenetics, could provide a more comprehensive understanding of the neural circuits underlying behavior.
Métodos De Síntesis
CNO is a synthetic compound that can be synthesized using a multi-step process. The synthesis of CNO involves the reaction of naphthalene-1-carboxylic acid with pyrrolidine to form 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethanamine. This intermediate is then reacted with cyclopentanecarboxylic acid to form N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. The final product is obtained after purification using chromatography.
Aplicaciones Científicas De Investigación
CNO has been widely used as a pharmacological tool to study the function of N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide are a family of membrane proteins that play a critical role in various physiological processes, including neurotransmission, hormone regulation, and immune response. CNO is a selective agonist of the DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) receptor, which is a modified GPCR that can be selectively activated by CNO. The use of CNO in conjunction with DREADDs has allowed researchers to selectively activate or inhibit specific neuronal populations in vivo, providing a powerful tool for studying the neural circuits underlying behavior.
Propiedades
IUPAC Name |
N'-cyclopentyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-22(23(28)25-18-10-2-3-11-18)24-16-21(26-14-5-6-15-26)20-13-7-9-17-8-1-4-12-19(17)20/h1,4,7-9,12-13,18,21H,2-3,5-6,10-11,14-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRTBSDFXIJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetyl}amino)benzamide](/img/structure/B2949330.png)
![N-(2,3-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949333.png)

![2-cyclopentyl-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2949338.png)
![3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2949339.png)

![N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949344.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2949349.png)

